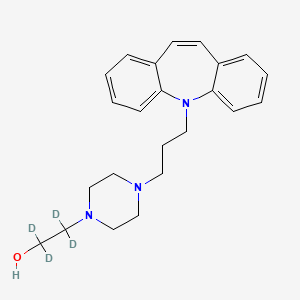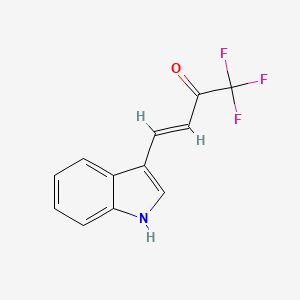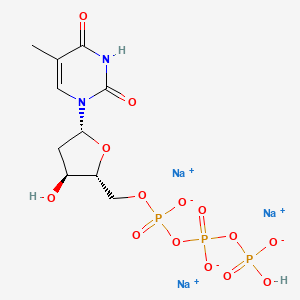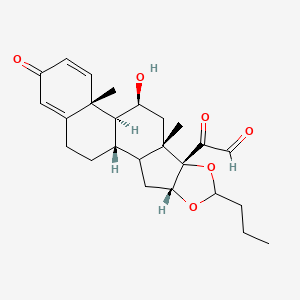
オピプラモール-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Opipramol-d4, also known as Opipramol-d4, is a useful research compound. Its molecular formula is C₂₃H₂₇D₄Cl₂N₃O and its molecular weight is 440.44. The purity is usually 95%.
BenchChem offers high-quality Opipramol-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Opipramol-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
睡眠時歯ぎしりの管理
オピプラモール-d4は、オピプラモールの重水素化形態として、睡眠時歯ぎしり(SB)の管理に関する研究で使用されています。研究では、睡眠中の歯ぎしり発作の回数と強さを1時間あたりに減らし、それによって負の臨床的な影響を軽減することを目的としています。 オピプラモールは主にシグマ受容体アゴニストとして作用します {svg_1}。this compoundに関する研究は、薬物の薬物動態と力学についての洞察を提供し、SBに対するより効果的な治療戦略につながる可能性があります。
抗うつ薬および抗不安薬の用途
非定型三環系抗うつ薬として、this compoundは、その抗うつ薬および抗不安薬の特性に関する研究で使用されています。モノアミン再取り込み阻害薬として作用するわけではなく、シグマ受容体に対する親和性が高いです。 この独自のメカニズムは、特に薬物使用障害に関連して、不安やうつ病の新しい治療法の開発において興味深いものです {svg_2}.
熱安定性と速度論的研究
This compoundは、医薬品化合物の熱安定性と速度論に焦点を当てた研究において価値があります。オピプラモール塩酸塩の酸化性雰囲気における熱安定性に関する研究は、より安定な製剤の開発に役立つ可能性があります。 This compoundの速度論的評価により、さまざまな温度で発生する分解過程と物理的な変換を明らかにすることができます {svg_3}.
汎化性不安障害の薬物療法
オピプラモールの重水素化変異体は、汎化性不安障害(GAD)の薬物療法研究において重要です。 This compoundを研究することで、研究者は薬物の有効性、投与量の最適化、副作用プロファイルをより深く理解でき、GADに対するより効果的な治療につながる可能性があります {svg_4}.
身体的症状障害の治療
This compoundに関する研究は、身体的症状障害の治療にも及んでいます。この化合物がシグマ受容体に及ぼす影響により、身体的症状に関連する心理的苦痛を軽減する候補物質となっています。 This compoundに関する研究は、この状態に対する投薬レジメンと治療アプローチの改善に役立ちます {svg_5}.
クロマトグラフィーにおける校正標準
This compoundは、イオン交換クロマトグラフィー(IC)アプリケーションにおける校正標準として役立ちます。環境または食品分析におけるその使用は、クロマトグラフィー測定の正確性と品質管理を保証します。 重水素化形態は、さまざまなサンプル中のオピプラモールの定量化のための安定した基準点を提供します {svg_6}.
将来の方向性
作用機序
Target of Action
Opipramol-d4, a deuterium-labeled derivative of Opipramol , primarily targets the sigma receptors . Sigma receptors are a unique class of intracellular proteins that have been implicated in various disease states, including depression and anxiety . Among antidepressants, Opipramol is unique in its primary action as a SIGMAR1 agonist .
Mode of Action
Opipramol-d4 interacts with its sigma receptor targets, leading to a series of changes in the cell. It is said to have a biphasic action , with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later . Hence, it is an anxiolytic with an antidepressant component. After sub-chronic treatment with Opipramol, σ2 receptors are significantly downregulated, but σ1 receptors are not .
Biochemical Pathways
It is known that opipramol is partially metabolized in the liver to deshydroxyethylopipramol
Pharmacokinetics
Opipramol, the parent compound of Opipramol-d4, is rapidly and completely absorbed by the gastrointestinal tract . It has a bioavailability of 94% . The compound is 91% protein-bound and is metabolized via CYP2D6 . The elimination half-life is between 6 and 11 hours, and it is excreted in the urine (70%) and feces (10%)
Result of Action
The molecular and cellular effects of Opipramol-d4’s action are primarily related to its interaction with sigma receptors. This interaction leads to a decrease in tension, anxiety, and insomnia, followed by an improvement in mood . .
生化学分析
Biochemical Properties
Opipramol-d4 interacts with various enzymes and proteins. It is primarily metabolized by the CYP2D6 isoenzyme . The dopamine D4 receptor, which has biochemical and signaling properties, is one of the key proteins it interacts with . The interactions of Opipramol-d4 with these biomolecules are crucial in its role in biochemical reactions.
Cellular Effects
Opipramol-d4 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a biphasic action, with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later .
Molecular Mechanism
Opipramol-d4 exerts its effects at the molecular level through various mechanisms. It does not inhibit monoamine reuptake like most other tricyclic antidepressants, but instead acts primarily as a SIGMAR1 agonist . This unique mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of Opipramol-d4 change over time in laboratory settings. Studies have shown that Opipramol has proven efficacy in somatoform disorders with effects on symptoms of somatization, anxiety, and depression .
Metabolic Pathways
Opipramol-d4 is involved in various metabolic pathways. It is partially metabolized in the liver to deshydroxyethylopipramol . Metabolism occurs through the CYP2D6 isoenzyme . This could also include any effects on metabolic flux or metabolite levels.
特性
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFUWZUGRBMHL-AUZVCRNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)


